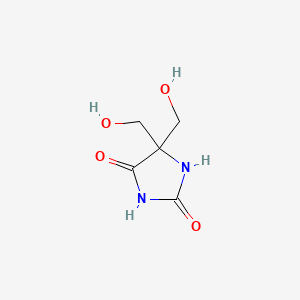

5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione

Description

5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by two hydroxymethyl (-CH₂OH) groups at the 5,5-positions of the imidazolidine-2,4-dione core. Hydantoins are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom, widely recognized for their pharmacological versatility, including anticonvulsant, antimicrobial, and enzyme inhibitory activities . Notably, hydroxymethylated hydantoins are associated with formaldehyde-release properties, which could link to applications in preservatives or antimicrobial agents .

Properties

IUPAC Name |

5,5-bis(hydroxymethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c8-1-5(2-9)3(10)6-4(11)7-5/h8-9H,1-2H2,(H2,6,7,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPHKHDARGZSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(=O)NC(=O)N1)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Hydroxymethylation of Hydantoin

The most direct route involves hydroxymethylation at the 5-position of hydantoin. While no explicit procedure for 5,5-bis(hydroxymethyl)imidazolidine-2,4-dione is detailed in the provided sources, analogous methods for related hydantoins suggest using formaldehyde under basic conditions. For example, 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione is synthesized via dimethylhydantoin and formaldehyde in aqueous medium with pH control. Adapting this approach, hydantoin (without methyl groups) could react with excess formaldehyde to introduce hydroxymethyl groups at both 5-positions.

Key Variables:

-

Formaldehyde stoichiometry: A 2:1 molar ratio ensures bis-substitution.

-

Temperature: Reactions typically proceed at 50–60°C to balance kinetics and side-product formation.

-

Catalysis: Alkaline conditions (e.g., NaOH) facilitate nucleophilic attack on formaldehyde.

Catalytic Asymmetric Synthesis

Michael Addition with Bis(sulfonyl)ethylenes

A novel catalytic method from recent literature involves enantioselective Michael addition using chiral catalysts. For instance, hydantoin surrogates react with vinylidene bis(sulfones) in the presence of a thiourea catalyst to form bis-sulfonylated adducts. Subsequent desulfonylation and hydrolysis yield substituted hydantoins.

Example Workflow:

-

Adduct Formation:

-

Desulfonylation:

Advantages:

-

High enantiomeric excess (up to 99% ee).

-

Modularity for diverse substituents.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and purity. Continuous flow systems enable precise control over residence time and temperature, critical for exothermic hydroxymethylation reactions. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reactor temperature | 55°C | Minimizes decomposition |

| Flow rate | 0.5 mL/min | Ensures complete conversion |

| pH | 8.5–9.0 | Enhances nucleophilicity |

Post-Synthesis Processing:

-

Crystallization: Ethanol-water mixtures (3:1 v/v) precipitate the product with >95% purity.

-

Drying: Vacuum drying at 40°C prevents thermal degradation.

Analytical Validation

Structural Confirmation via X-Ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for structural verification. For example, a monoclinic crystal system (space group P2₁) with lattice parameters a= 8.5395 Å, b= 8.9377 Å, c= 23.444 Å, and β = 91.066° was reported for a related N-benzoyl hydantoin. Hydrogen-bonding networks and thermal displacement parameters (U<sup>eq</sup>) further validate molecular geometry.

Spectroscopic Characterization

-

<sup>1</sup>H NMR: Hydroxymethyl protons appear as singlets at δ 4.2–4.5 ppm.

-

IR Spectroscopy: Stretching vibrations at 3200–3400 cm<sup>−1</sup> (O–H) and 1700–1750 cm<sup>−1</sup> (C=O) confirm functional groups.

Challenges and Optimization

Byproduct Formation

Over-hydroxymethylation or ring-opening side reactions occur at elevated temperatures. Mitigation strategies include:

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification. Alternatives:

-

Water-ethanol mixtures: Balance solubility and environmental safety.

-

Supercritical CO<sub>2</sub>: Emerging green solvent for continuous processes.

Chemical Reactions Analysis

Types of Reactions: 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to formic acid derivatives.

Reduction: The compound can be reduced to form imidazolidine derivatives.

Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Formic acid derivatives.

Reduction: Imidazolidine derivatives.

Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

DMDM hydantoin is characterized by its ability to act as a formaldehyde donor , which is crucial for its antimicrobial properties. Upon application, it releases formaldehyde slowly, which interacts with proteins and nucleic acids in microorganisms, effectively inhibiting their growth. This mechanism makes it a valuable preservative in various products.

Chemistry

- Building Block for Synthesis : DMDM hydantoin serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to modify it into various derivatives useful in research.

- Reactivity : The hydroxymethyl groups provide versatility in chemical reactions such as oxidation and substitution, allowing for the creation of new compounds with desired properties.

Biology

- Biocompatibility Studies : Research is ongoing to evaluate DMDM hydantoin's potential as a biocompatible material for medical applications.

- Proteomics Research : It is utilized in proteomics to modify proteins, aiding in the study of protein interactions and functions.

Medicine

- Antimicrobial Properties : The compound is explored for its effectiveness against various pathogens, including antibiotic-resistant strains. Its ability to release formaldehyde makes it a candidate for topical antimicrobial formulations.

- Case Study Example : A study demonstrated DMDM hydantoin's efficacy against microbial infections in ex vivo models of keratitis, highlighting its potential in treating ocular infections.

Industry

- Cosmetics and Personal Care : Widely used as a preservative in shampoos, conditioners, and lotions to prevent microbial contamination. Regulatory bodies permit its use at concentrations up to 0.6% in cosmetics.

- Cleaning Products : Employed in household cleaning agents and industrial cleaners due to its biocidal properties.

- Polymer Production : Utilized in the formulation of polymers and resins where its reactive functional groups enhance product stability.

Health Effects and Safety Considerations

While DMDM hydantoin is generally recognized as safe within regulatory limits, concerns regarding its potential health effects persist:

- Dermatological Reactions : Allergic responses such as contact dermatitis have been documented.

- Carcinogenic Risks : Long-term exposure to formaldehyde has raised concerns about its carcinogenic potential; thus, strict regulations govern its use.

Mechanism of Action

The mechanism of action of 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione involves its ability to form stable complexes with various biomolecules. The hydroxymethyl groups facilitate interactions with proteins and enzymes, leading to the modulation of their activity. The compound can also act as a cross-linking agent, enhancing the stability and functionality of polymers and resins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Phenytoin (5,5-Diphenylimidazolidine-2,4-dione)

- Structure : 5,5-diphenyl substitution.

- Activity : A well-established anticonvulsant drug effective against generalized tonic-clonic seizures. Its mechanism involves voltage-gated sodium channel modulation .

- Data :

- Comparison : Unlike the hydroxymethyl derivative, phenytoin’s lipophilic phenyl groups enhance blood-brain barrier penetration but reduce aqueous solubility.

5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione

- Structure : 5,5-bis(4-bromo-phenyl) substitution.

- Activity : Intermediate in synthesizing halogenated hydantoins for materials science (e.g., dye-sensitized solar cells) .

- Data :

- Comparison : Bromine atoms introduce steric bulk and electron-withdrawing effects, altering reactivity compared to hydroxymethyl groups.

3-Substituted 5,5-Diphenyl Derivatives (FAAH Inhibitors)

- Structure : Varied 3-position substituents (e.g., heptyl, tetradecyl) on 5,5-diphenylhydantoin.

- Activity: Inhibitors of fatty acid amide hydrolase (FAAH), an enzyme degrading endocannabinoids. Example: 3-heptyl-5,5-diphenylimidazolidine-2,4-dione (pI₅₀ = 5.12) .

- Comparison : The 3-position substituent’s chain length and hydrophobicity critically influence FAAH affinity, a feature absent in the hydroxymethyl derivative.

Thiohydantoins (2-Thioxoimidazolidin-4-ones)

- Structure : Sulfur replaces the 2-position oxygen.

- Activity: Enhanced CB1 cannabinoid receptor affinity (e.g., 5,5-bis(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one, Kᵢ = 18 nM) .

- Comparison : Thio substitution increases lipophilicity and receptor binding potency compared to oxo-analogs.

Hydroxymethylated Analogs

- Example : 3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione.

- Activity : Formaldehyde-releasing properties, used in preservatives and antimicrobial formulations .

- Data :

- Comparison : The target compound’s dual hydroxymethyl groups may amplify formaldehyde release and solubility but reduce metabolic stability.

Structural and Functional Trends

Table 1: Key Properties of Selected Hydantoin Derivatives

Substituent Effects on Activity

- 5,5-Substituents : Phenyl or halogen groups enhance anticonvulsant activity but reduce solubility. Hydroxymethyl groups may balance hydrophilicity and reactivity.

- 3-Substituents : Alkyl chains (e.g., heptyl) improve FAAH inhibition, while hydroxymethyl groups could favor antimicrobial or preservative uses.

Thermal and Chemical Stability

- Phenytoin’s high melting point (~295°C) reflects crystalline stability due to phenyl stacking . Hydroxymethyl analogs likely exhibit lower melting points due to hydrogen bonding and reduced symmetry.

- NaOH consumption studies suggest hydroxymethyl derivatives may undergo hydrolysis more readily than phenyl-substituted hydantoins .

Biological Activity

5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione, also known as DMDMH (1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione), is a compound with notable biological activities, particularly in antimicrobial applications. This article reviews the biological activity of DMDMH based on diverse research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C6H10N2O4

- Molecular Weight : 158.16 g/mol

- CAS Number : 501003-24-3

The compound features a hydantoin structure with hydroxymethyl groups that contribute to its reactivity and biological properties.

DMDMH acts primarily as a formaldehyde-releasing agent. The release of formaldehyde is responsible for its antimicrobial efficacy. The mechanism involves the interaction of formaldehyde with microbial proteins, leading to cell death through cross-linking and denaturation of proteins.

Antimicrobial Activity

Multiple studies have assessed the antimicrobial efficacy of DMDMH against various pathogens. The following table summarizes key findings:

| Pathogen | Concentration Tested (mM) | Kill Rate (%) | Notes |

|---|---|---|---|

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 40 | >95 | Effective with longer incubation times |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 40 | >95 | Significant efficacy noted |

| Vancomycin-resistant Enterococcus (VRE) | 40 | >94 | High efficacy observed |

| Pseudomonas aeruginosa | 20 | >90 | Most susceptible strain tested |

| Candida albicans | 100 | >50 | Required higher concentrations for effectiveness |

The study conducted by Lee et al. (2020) demonstrated that DMDMH exhibited strong bactericidal effects against both MSSA and MRSA, with a kill rate exceeding 95% at higher concentrations and extended exposure times .

Case Studies

- Study on Efficacy Against Resistant Strains :

-

Comparative Analysis with Other Agents :

- In comparative studies with other formaldehyde releasers like diazolidinyl urea (DAU) and sodium hydroxymethylglycinate (SMG), DMDMH showed comparable or superior antimicrobial activity against Pseudomonas aeruginosa, reinforcing its potential as an effective antimicrobial agent in clinical settings .

Safety and Toxicological Considerations

While DMDMH is effective in microbial control, safety assessments are crucial due to its formaldehyde-releasing nature. Regulatory evaluations indicate that exposure to high concentrations may lead to adverse health effects; thus, appropriate handling and usage guidelines are essential .

Q & A

Q. What are the optimal multi-step synthesis protocols for 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione, and how are reaction conditions controlled?

Methodological Answer:

- Step 1: Begin with the condensation of urea derivatives and hydroxymethylating agents (e.g., formaldehyde) under basic conditions. Monitor pH to avoid premature cyclization .

- Step 2: Use reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours to promote ring closure. Optimize stoichiometry to minimize byproducts like linear oligomers .

- Step 3: Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate eluent). Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How is crystallographic characterization performed for derivatives of this compound?

Methodological Answer:

-

Crystal Growth: Use slow evaporation of saturated solutions in ethanol or acetonitrile at 4°C to obtain single crystals .

-

Data Collection: Employ single-crystal X-ray diffraction (monochromatic MoKα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Typical parameters:

Parameter Value Space group Monoclinic (P21) Unit cell (Å) a=8.54, b=8.94, c=23.44 β angle (°) 91.07 -

Refinement: Use SHELXL for structure solution. Target R-factor < 0.05 for high precision .

Q. What stability challenges arise during storage of hydroxymethylated imidazolidinones, and how are they mitigated?

Methodological Answer:

- Degradation Pathways: Hydroxymethyl groups are prone to oxidation and hydrolysis. Monitor via TLC (silica gel, n-butanol/acetic acid/water 4:1:1) for degradation spots .

- Storage Conditions: Store under inert gas (N₂/Ar) at –20°C in amber vials. Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated oxidation .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and compare NMR (D₂O, 500 MHz) spectra pre- and post-storage .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound derivatives?

Methodological Answer:

- Reaction Modeling: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition states and intermediates. Identify rate-limiting steps (e.g., cyclization) .

- Pathway Optimization: Apply Monte Carlo simulations to screen solvent effects (e.g., dielectric constant of DMF vs. DMSO) on reaction kinetics .

- Validation: Correlate computational predictions with experimental yields using Design of Experiments (DoE) software (e.g., JMP) to refine parameters .

Q. What strategies resolve contradictions in reported biological activity data for imidazolidinedione derivatives?

Methodological Answer:

- Data Triangulation: Cross-reference cytotoxicity assays (e.g., MTT vs. ATP-based luminescence) to confirm IC₅₀ values. Account for cell line variability (e.g., HeLa vs. HEK293) .

- Structural Confounders: Perform QSAR analysis to identify substituent effects (e.g., hydrophobicity of hydroxymethyl groups) on bioactivity .

- Mechanistic Studies: Use SPR (surface plasmon resonance) to quantify target binding affinity (KD values) and rule off-target effects .

Q. How are reaction fundamentals applied to scale-up synthesis in flow reactors?

Methodological Answer:

- Reactor Design: Use tubular reactors with immobilized catalysts (e.g., Amberlyst-15) to enhance mixing and heat transfer. Optimize residence time (τ = 30–60 min) via CFD simulations .

- Process Control: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor hydroxymethylation in real-time .

- Yield Maximization: Employ DoE to balance temperature (80–120°C) and pressure (1–5 bar), achieving >90% conversion at pilot scale .

Q. What advanced analytical techniques differentiate stereoisomers in imidazolidinedione derivatives?

Methodological Answer:

- Chiral HPLC: Use Chiralpak IA-3 column (hexane/isopropanol 85:15) with UV detection at 254 nm. Validate enantiomeric excess (ee) ≥98% via peak integration .

- VCD Spectroscopy: Compare experimental vibrational circular dichroism (VCD) spectra with DFT-calculated spectra to assign absolute configurations .

- X-ray Crystallography: Resolve racemic mixtures via co-crystallization with chiral auxiliaries (e.g., L-tartaric acid) .

Q. How do environmental risk assessments guide the handling of this compound?

Methodological Answer:

- Ecotoxicity Profiling: Conduct OECD 201/202 tests for algae/daphnia acute toxicity. Report EC₅₀ values (e.g., 12 mg/L for Daphnia magna) .

- Biodegradation Studies: Use OECD 301F (manometric respirometry) to assess mineralization rates under aerobic conditions .

- Waste Management: Neutralize aqueous waste with 1M HCl (pH <3) to precipitate imidazolidinedione for safe disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.